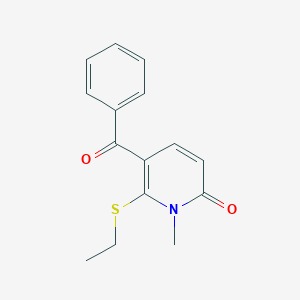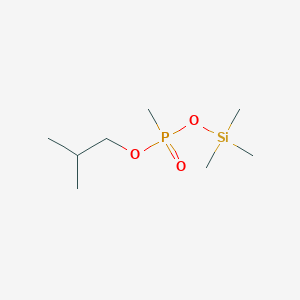
Phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester is a chemical compound with the molecular formula C8H21O3PSi. It is a member of the organophosphorus compounds, which are widely used in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound is particularly notable for its role as a precursor in the synthesis of other organophosphorus compounds.
Métodos De Preparación
The synthesis of phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester typically involves the reaction of hydrophosphoryl compounds with silylating reagents. Common silylating reagents used include hexamethyldisilazane, bis(trimethylsilyl)acetamide, and diethyl(trimethylsilyl)amine. The reaction is usually carried out in a solvent such as 1,4-dioxane at elevated temperatures (100-110°C) to achieve high yields .
Análisis De Reacciones Químicas
Phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Hydrolysis: The ester can be hydrolyzed to produce the corresponding phosphonic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, and hydrolyzing agents such as water or methanol. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds, which are important in organic synthesis and catalysis.
Biology: Organophosphorus compounds, including this ester, are studied for their potential biological activities, such as enzyme inhibition.
Medicine: Some derivatives of phosphonic acid are investigated for their potential use as antiviral and anticancer agents.
Industry: This compound is used in the production of materials such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester involves the interaction of its phosphorus atom with various molecular targets. The trimethylsilyl group can be displaced by nucleophiles, leading to the formation of new phosphorus-containing compounds. This reactivity is exploited in various synthetic applications, where the compound acts as a versatile intermediate .
Comparación Con Compuestos Similares
Phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester can be compared with other similar compounds such as:
Phosphonic acid, [2-[bis(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester: This compound has a similar structure but different substituents, leading to variations in reactivity and applications.
Phosphonic acid, [ [ (trimethylsilyl)amino]methyl]-, bis(trimethylsilyl) ester: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and versatility in synthetic applications .
Propiedades
Número CAS |
199116-09-1 |
|---|---|
Fórmula molecular |
C8H21O3PSi |
Peso molecular |
224.31 g/mol |
Nombre IUPAC |
trimethyl-[methyl(2-methylpropoxy)phosphoryl]oxysilane |
InChI |
InChI=1S/C8H21O3PSi/c1-8(2)7-10-12(3,9)11-13(4,5)6/h8H,7H2,1-6H3 |
Clave InChI |
YKENHQTWUXRYMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COP(=O)(C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B12574494.png)
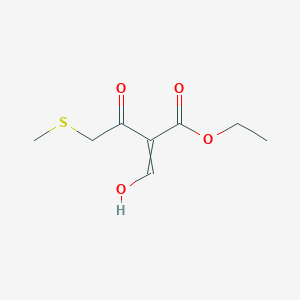
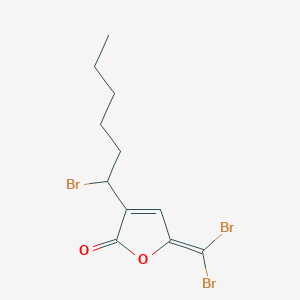

![N-(4-Chlorophenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12574519.png)
![3-(3-Ethylphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12574522.png)

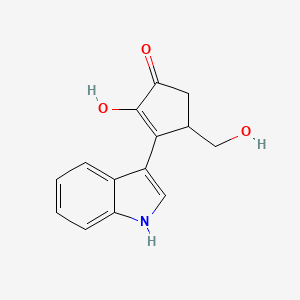
![3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid](/img/structure/B12574548.png)
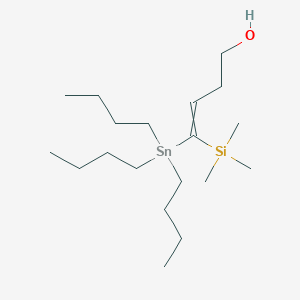
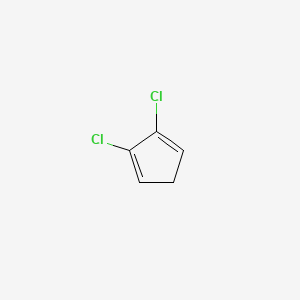
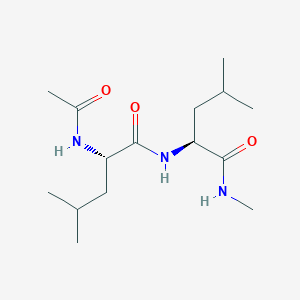
![(3R,4R,5R,6S,7R,9S,10E,11S,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12574575.png)
